molecular formula C11H10O2 B169139 5-Methoxynaphthalen-2-ol CAS No. 150712-57-5

5-Methoxynaphthalen-2-ol

Cat. No.: B169139
CAS No.: 150712-57-5
M. Wt: 174.2 g/mol
InChI Key: HKLUQGYAKFXFEO-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It is a substituted naphthol compound, characterized by a methoxy group (-OCH3) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This compound is a valuable building block in organic synthesis, particularly in the construction of complex organic molecules with diverse biological activities.

Mechanism of Action

Target of Action

5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is a key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. It has been studied for its potential antibacterial activity . The primary targets of this compound are likely to be the enzymes involved in the synthesis of naproxen and the bacterial enzymes that it inhibits .

Result of Action

The result of the action of this compound is the production of naproxen, a non-steroidal anti-inflammatory drug. In addition, some derivatives of this compound have shown potent antibacterial activity against certain strains of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its catalytic methylation may depend on the presence of certain agents like dimethyl carbonate. Additionally, the antibacterial activity of its derivatives could be affected by the specific strains of bacteria and their resistance mechanisms .

Preparation Methods

The synthesis of 5-Methoxynaphthalen-2-ol can be achieved through various methods. One common approach involves the catalytic methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. This method not only provides a safer alternative but also enhances the efficiency of the synthesis process.

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

5-Methoxynaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to produce aldehydes, ketones, and carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce various functional groups into the naphthalene ring. Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-Methoxynaphthalen-2-ol has a wide range of scientific research applications:

    Drug Production: It serves as a key intermediate in the synthesis of naproxen, a non-steroidal anti-inflammatory drug.

    Anticancer Drug Development: Derivatives of methoxynaphthalene have shown promising antiproliferative activity against cancer cell lines.

    Analytical Chemistry: In analytical chemistry, methoxynaphthalene derivatives are used as fluorogenic labeling reagents for sensitive detection of thiols in high-performance liquid chromatography (HPLC).

    Anti-Inflammatory Properties: Compounds with 2-methoxynaphthalene as their core structure exhibit significant anti-inflammatory activities.

Comparison with Similar Compounds

5-Methoxynaphthalen-2-ol can be compared with other similar compounds, such as 6-Methoxy-2-naphthol and 2-Methoxynaphthalene .

    6-Methoxy-2-naphthol: This compound has the methoxy group at the 6th position and a hydroxyl group at the 2nd position of the naphthalene ring.

    2-Methoxynaphthalene: This compound lacks the hydroxyl group, which significantly alters its chemical behavior and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUQGYAKFXFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566273
Record name 5-Methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150712-57-5
Record name 5-Methoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromocatecholborane (4.11 g, 20.7 mmol) is added to a solution of 1,6-dimethoxynaphthalene (3.89 g, 20.7 mmol) in dichloroethane (60 mL). The resulting solution is heated to reflux for 72 hours, allowed to cool, and then poured into 1N HCl. The resulting mixture is extracted three times with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The product is purified by three columns (step gradient of 50–60–65%CH2Cl2 in hexanes) to give 5-methoxy-2-hydroxy naphthalene as an oil that solidifies on sitting (955 mg, 27%). 1H NMR (300 MHz, CDCl3) δ 8.17, 7.2–7.4, 7.0–7.1, 6.66, 5.08, 3.97.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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